N-(4-hydroxyphenylpropanyl)-spermine

描述

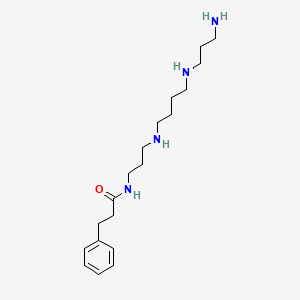

N-(4-Hydroxyphenylpropanoyl)-spermine (CAS: 1215671-87-6; alternative CAS: 130631-59-3 for its trihydrochloride form) is a synthetic polyamine derivative structurally derived from spermine, a naturally occurring tetraamine involved in cellular processes such as DNA stabilization and ion channel modulation . This compound features a spermine backbone conjugated with a 4-hydroxyphenylpropanoyl group, which enhances its specificity for calcium-permeable AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. It is widely utilized in neurological research to inhibit GluA2-lacking AMPA receptors, which are implicated in neurodegenerative diseases and synaptic plasticity .

属性

分子式 |

C19H34N4O |

|---|---|

分子量 |

334.5 g/mol |

IUPAC 名称 |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-phenylpropanamide |

InChI |

InChI=1S/C19H34N4O/c20-12-6-15-21-13-4-5-14-22-16-7-17-23-19(24)11-10-18-8-2-1-3-9-18/h1-3,8-9,21-22H,4-7,10-17,20H2,(H,23,24) |

InChI 键 |

GLVZEIGFWZGDFV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCC(=O)NCCCNCCCCNCCCN |

产品来源 |

United States |

相似化合物的比较

Key Properties :

- Molecular Formula : C₁₉H₃₄N₄O₂·3HCl (trihydrochloride form)

- Molecular Weight : 350.5 g/mol (trihydrochloride)

- Applications : Reference standard for drug impurities, neuropharmacological studies, and ion channel modulation .

Structural Analogues of Spermine

The following table summarizes critical differences between N-(4-hydroxyphenylpropanoyl)-spermine and structurally related spermine derivatives:

Functional and Mechanistic Differences

Receptor Specificity

- N-(4-Hydroxyphenylpropanoyl)-spermine: Exhibits high selectivity for GluA2-lacking AMPA receptors (IC₅₀ ~1–10 µM), making it a tool for studying excitotoxicity in stroke and epilepsy .

- N-(4-Hydroxyphenylacetyl)-spermine : Less potent (IC₅₀ >10 µM) due to the shorter acetyl chain, reducing hydrophobic interactions with receptor subunits .

Structural Impact on Bioactivity

- Substituent Size: Propanoyl groups (as in N-(4-hydroxyphenylpropanoyl)-spermine) enhance lipid solubility and receptor binding compared to acetyl groups .

- Charged Moieties: The trihydrochloride form of N-(4-hydroxyphenylpropanoyl)-spermine improves water solubility, facilitating in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。